molecular formula C11H11NO2 B1267088 1-Acetyl-2,3-dihydroquinolin-4(1h)-one CAS No. 64142-63-8

1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Cat. No.: B1267088
CAS No.: 64142-63-8
M. Wt: 189.21 g/mol
InChI Key: FSCBVPABAPSIMB-UHFFFAOYSA-N
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Description

1-Acetyl-2,3-dihydroquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the first position and a dihydro modification at the second and third positions.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, an appropriate aniline derivative and acetylacetone can be used under acidic conditions.

    Pfitzinger Reaction: This involves the reaction of isatin with acetylacetone in the presence of a base to form the desired quinoline derivative.

Industrial Production Methods: Industrial production typically involves large-scale application of the Friedländer synthesis due to its efficiency and relatively mild reaction conditions. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro positions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline core into tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Quinoline derivatives with various substituents like halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1-Acetyl-2,3-dihydroquinolin-4(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of microbial growth or interference with cancer cell proliferation.

Comparison with Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A methyl-substituted quinoline derivative.

    4-Hydroxyquinoline: A hydroxyl-substituted quinoline derivative.

Uniqueness: 1-Acetyl-2,3-dihydroquinolin-4(1h)-one is unique due to its specific substitution pattern and the presence of both an acetyl group and a dihydro modification. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Acetyl-2,3-dihydroquinolin-4(1H)-one (CAS No. 64142-63-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a quinoline core structure that is known for its ability to interact with various biological targets. The compound can be synthesized through various methods, including the Mannich reaction and other organic synthesis techniques.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)15Induces apoptosis via caspase activation
MDA-MB-231 (Breast)12Inhibits cell cycle progression
Colo-205 (Colon)10Disrupts mitochondrial function leading to cell death

In a study involving A549 cells, the compound was shown to induce apoptosis through the activation of caspases, which are critical in the apoptotic pathway . Furthermore, it was noted that at lower concentrations, the compound could promote cell differentiation while higher concentrations led to cytotoxic effects.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has demonstrated activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa128 µg/mLBactericidal

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis . Notably, it showed enhanced efficacy when combined with blue light irradiation, suggesting a potential avenue for photodynamic therapy applications.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α20050
IL-615030

The reduction in cytokine levels suggests that the compound may inhibit pathways involved in inflammation, such as NF-kB signaling . This activity positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy in Animal Models : A study conducted on mice bearing xenografts of A549 cells showed significant tumor reduction after treatment with this compound at doses of 20 mg/kg body weight . The results indicated not only reduced tumor size but also improved survival rates compared to control groups.
  • Synergistic Effects with Other Drugs : The compound has been investigated for its synergistic effects when combined with established antibiotics. For instance, co-administration with ampicillin enhanced the antibacterial activity against resistant strains of E. coli .

Properties

IUPAC Name

1-acetyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBVPABAPSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298982
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64142-63-8
Record name NSC127317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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